Tumor Boron Concentration: BTU Achieves 40–100 ppm Boron in Harding-Passey Melanoma vs. BPA's ≤30 ppm
BTU (5-dihydroxyboryl-2-thiouracil) delivered absolute tumor boron concentrations of 40–80 ppm at 3 hours post-administration (300 mg/kg) and 80–100 ppm at 12 hours in Harding-Passey melanoma-bearing mice, as measured by quantitative neutron capture radiography [1]. In direct comparison, p-boronophenylalanine (BPA) — identified in the same patent as the 'best suited' prior-art compound — achieved only up to ~30 ppm tumor boron at 6 hours post-injection, with concentrations declining to sub-therapeutic levels by 24 hours [1]. BTU therefore provides a 1.3- to 3.3-fold higher peak tumor boron concentration and extends the therapeutic window beyond 12 hours, whereas BPA's window closes within 6 hours.
| Evidence Dimension | Tumor boron concentration (ppm) at peak |
|---|---|
| Target Compound Data | BTU: 40–80 ppm (3 h), 80–100 ppm (12 h) at 300 mg/kg in Harding-Passey melanoma |
| Comparator Or Baseline | BPA: ≤30 ppm (6 h), declining thereafter, also at comparable doses in murine melanoma |
| Quantified Difference | BTU achieves 1.3× (40 vs 30 ppm) to 3.3× (100 vs 30 ppm) higher tumor boron vs. BPA; therapeutic window extended from ≤6 h to ≥12 h |
| Conditions | Harding-Passey melanoma in mice; quantitative neutron capture radiography; intraperitoneal administration |
Why This Matters
For BNCT, at least 14–36 ppm ¹⁰B in tumor tissue with a tumor-to-surrounding ratio of ~10:1 is required for therapeutic efficacy; BTU's higher and sustained tumor boron concentration directly addresses the dose threshold limitation encountered with BPA.
- [1] Gabel D. U.S. Patent 5,116,980. Boron containing compounds and their preparation and use in neutron capture therapy. Issued May 26, 1992. Tables 1–3. View Source
